metformin XR

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metformin Extended Release (XR) is a formulation of metformin hydrochloride, a widely used oral antihyperglycemic agent. It is primarily prescribed for the management of type 2 diabetes mellitus. Metformin XR helps to control blood glucose levels by improving the body’s response to insulin and reducing the amount of glucose produced by the liver. This extended-release formulation allows for once-daily dosing, improving patient compliance and reducing gastrointestinal side effects compared to immediate-release formulations .

準備方法

Synthetic Routes and Reaction Conditions: Metformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide) under controlled conditions. The reaction typically proceeds as follows:

H2N−C(NH)NH2+H2N−C(NH)NH2→H2N−C(NH)NH−C(NH)NH2

This intermediate is then reacted with dimethylamine hydrochloride to form metformin hydrochloride:

H2N−C(NH)NH−C(NH)NH2+2CH3NH2⋅HCl→C4H11N5⋅HCl+NH4Cl

Industrial Production Methods: Industrial production of metformin hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes:

Reaction: Mixing of reactants in large reactors.

Purification: Crystallization and filtration to remove impurities.

Drying: Removal of solvent to obtain pure metformin hydrochloride crystals.

Formulation: Incorporation into extended-release tablets using specialized excipients and coating techniques to control the release rate.

化学反応の分析

Types of Reactions: Metformin hydrochloride primarily undergoes:

Oxidation: Metformin can be oxidized under certain conditions, although it is relatively stable.

Substitution: It can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the conditions.

Substitution Products: N-alkyl or N-acyl derivatives of metformin.

科学的研究の応用

Metformin XR is extensively studied for its applications beyond diabetes management:

Chemistry: Used as a model compound in studies of drug release kinetics and formulation science.

Biology: Investigated for its effects on cellular metabolism and mitochondrial function.

Medicine: Explored for potential benefits in treating polycystic ovary syndrome, obesity, and as an adjunct therapy in cancer treatment.

Industry: Utilized in the development of sustained-release pharmaceutical formulations.

作用機序

Metformin XR exerts its effects through multiple mechanisms:

Reduction of Hepatic Glucose Production: Inhibits gluconeogenesis in the liver.

Improvement of Insulin Sensitivity: Enhances peripheral glucose uptake and utilization.

Activation of AMP-Activated Protein Kinase (AMPK): AMPK activation leads to improved insulin sensitivity and reduced hepatic glucose production.

Alteration of Gut Microbiota: Modifies the composition of gut microbiota, contributing to its metabolic effects.

類似化合物との比較

Metformin XR is compared with other biguanides and antihyperglycemic agents:

Phenformin: Withdrawn due to high risk of lactic acidosis.

Buformin: Similar mechanism but less commonly used due to safety concerns.

Sulfonylureas: Different mechanism, stimulating insulin release from pancreatic beta cells.

Thiazolidinediones: Improve insulin sensitivity but with different side effect profiles.

Uniqueness of this compound:

Safety Profile: Lower risk of hypoglycemia and weight gain compared to other antihyperglycemic agents.

Extended Release: Improved patient compliance and reduced gastrointestinal side effects.

特性

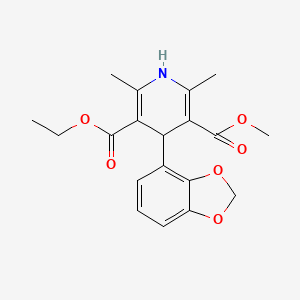

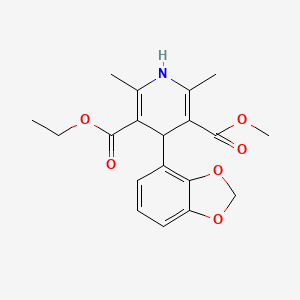

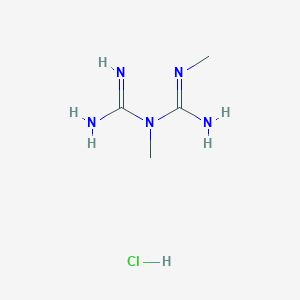

分子式 |

C4H12ClN5 |

|---|---|

分子量 |

165.62 g/mol |

IUPAC名 |

1-carbamimidoyl-1,2-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H |

InChIキー |

GWWIHNWMWIJWRT-UHFFFAOYSA-N |

正規SMILES |

CN=C(N)N(C)C(=N)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。